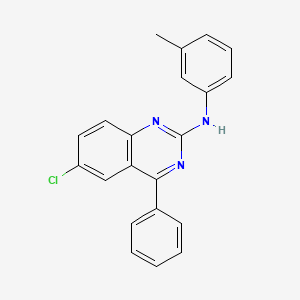![molecular formula C19H18N4O3 B11682166 N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11682166.png)
N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[4-(ベンジルオキシ)フェニル]メチリデン]-2-(5-ヒドロキシ-1H-ピラゾール-3-イル)アセトヒドラジドは、その独特の化学構造と様々な科学分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、ベンジルオキシフェニル基、ピラゾリル基、アセトヒドラジド部分を特徴とし、化学、生物学、医学の研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
N’-[(E)-[4-(ベンジルオキシ)フェニル]メチリデン]-2-(5-ヒドロキシ-1H-ピラゾール-3-イル)アセトヒドラジドの合成は、通常、中間体の調製から始まる複数のステップを伴います。一般的な合成経路の1つは、特定の反応条件下で4-(ベンジルオキシ)ベンズアルデヒドと5-ヒドロキシ-1H-ピラゾール-3-カルボヒドラジドを縮合させることです。 この反応は通常、エタノールなどの適切な溶媒と、酢酸などの触媒の存在下で行われ、目的の生成物の形成を促進します .
工業的生産方法
この化合物の工業的生産方法は、その特殊な性質と限られた商業的需要のため、十分に文書化されていません。 大規模な有機合成の原則、すなわち反応条件の最適化、精製プロセス、品質管理は、その生産に適用されます。
化学反応の分析
反応の種類
N’-[(E)-[4-(ベンジルオキシ)フェニル]メチリデン]-2-(5-ヒドロキシ-1H-ピラゾール-3-イル)アセトヒドラジドは、以下を含む様々な化学反応を起こすことができます。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、この化合物をその還元型に変換することができます。
置換: 適切な条件下では、ベンジルオキシ基を他の官能基に置換することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲンなどの置換試薬などがあります。 これらの反応は通常、目的の結果を得るために、制御された温度とpH条件下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はベンジルオキシフェニル酸化物を生成する可能性があり、還元はベンジルオキシフェニルヒドラジドを生成する可能性があります。
科学的研究の応用
N’-[(E)-[4-(ベンジルオキシ)フェニル]メチリデン]-2-(5-ヒドロキシ-1H-ピラゾール-3-イル)アセトヒドラジドは、以下を含むいくつかの科学研究における応用があります。
化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について調査されています。
医学: 薬物開発や薬理学的研究など、潜在的な治療的応用について検討されています。
作用機序
N’-[(E)-[4-(ベンジルオキシ)フェニル]メチリデン]-2-(5-ヒドロキシ-1H-ピラゾール-3-イル)アセトヒドラジドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物のヒドラジド部分は、生物学的分子と水素結合を形成し、その機能に影響を与える可能性があります。 さらに、ベンジルオキシ基とピラゾリル基は酵素や受容体と相互作用し、その活性を調節し、様々な生物学的効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
- N’-[(E)-[4-(ベンジルオキシ)フェニル]メチリデン]-2-(2-ニトロフェノキシ)アセトヒドラジド
- N’-[(E)-[4-(ベンジルオキシ)フェニル]メチリデン]-2-(4-ブトキシフェノキシ)アセトヒドラジド
独自性
N’-[(E)-[4-(ベンジルオキシ)フェニル]メチリデン]-2-(5-ヒドロキシ-1H-ピラゾール-3-イル)アセトヒドラジドは、独自の化学的および生物学的特性を付与する官能基の特定の組み合わせによって独特です。 その構造は、他の分子との多様な相互作用を可能にし、様々な用途に適した汎用性の高い化合物となっています .
類似化合物との比較
Similar Compounds
- N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2-nitrophenoxy)acetohydrazide
- N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-butoxyphenoxy)acetohydrazide
Uniqueness
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with other molecules, making it a versatile compound for various applications .
特性
分子式 |
C19H18N4O3 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18N4O3/c24-18(10-16-11-19(25)23-21-16)22-20-12-14-6-8-17(9-7-14)26-13-15-4-2-1-3-5-15/h1-9,11-12H,10,13H2,(H,22,24)(H2,21,23,25)/b20-12+ |
InChIキー |
WHBIQUUVBYYLJQ-UDWIEESQSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC(=O)NN3 |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CC3=CC(=O)NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682094.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)
![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)
![(1E)-1-phenyl-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11682107.png)
![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11682116.png)

![Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11682132.png)

![3-benzyl-7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11682145.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide](/img/structure/B11682170.png)
![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)
